molecular formula C23H22ClN3O5S2 B4751495 3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No. B4751495
M. Wt: 520.0 g/mol
InChI Key: GIIVJQHPWVGGAF-UHFFFAOYSA-N
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Description

3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PSB-0739 and belongs to the class of sulfonamide compounds.

Mechanism of Action

PSB-0739 works by inhibiting the activity of a specific enzyme called PARP-1. PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately results in cell death. This mechanism of action has been found to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing cell death. In addition, PSB-0739 has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of PSB-0739 is its specificity for PARP-1, which reduces the risk of off-target effects. PSB-0739 has also been found to be stable in biological fluids, which makes it suitable for in vivo studies. However, one limitation of PSB-0739 is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

PSB-0739 has shown promising results in preclinical studies, and there is potential for its use in the treatment of various diseases. Future studies could focus on optimizing the synthesis method to improve yield and purity of the final product. In addition, further research could investigate the potential use of PSB-0739 in combination with other drugs to enhance its therapeutic effects. Finally, studies could investigate the potential use of PSB-0739 in clinical trials for the treatment of various diseases.

Scientific Research Applications

PSB-0739 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory properties and has shown promising results in the treatment of rheumatoid arthritis. PSB-0739 has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-chloro-3-(phenylsulfamoyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S2/c24-21-13-8-17(16-22(21)33(29,30)26-19-6-2-1-3-7-19)23(28)25-18-9-11-20(12-10-18)34(31,32)27-14-4-5-15-27/h1-3,6-13,16,26H,4-5,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIVJQHPWVGGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(phenylsulfamoyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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